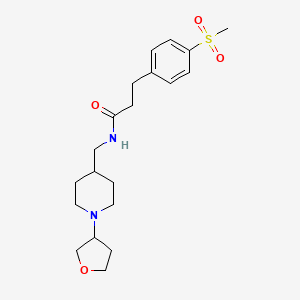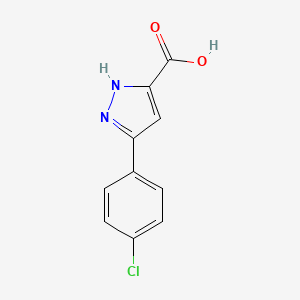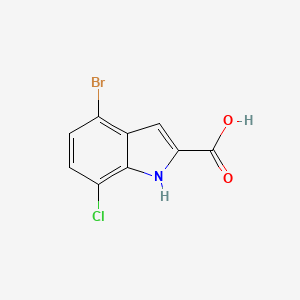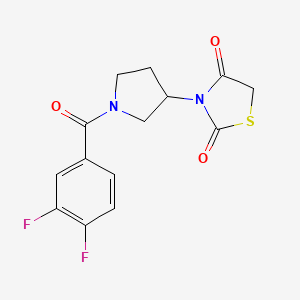
Methyl 1-(bromomethyl)cyclopent-3-ene-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Methyl 1-(bromomethyl)cyclopent-3-ene-1-carboxylate” is a chemical compound with the CAS Number: 2287288-84-8 . Its molecular weight is 219.08 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H11BrO2/c1-11-7(10)8(6-9)4-2-3-5-8/h2-3H,4-6H2,1H3 . This code provides a unique identifier for the molecular structure of the compound.Physical and Chemical Properties Analysis
The compound has a molecular weight of 219.08 . More detailed physical and chemical properties are not available in the sources I have access to.Scientific Research Applications
Synthesis of Bifunctional Cyclic Building Blocks
Methyl 1-(bromomethyl)cyclopent-3-ene-1-carboxylate and similar compounds have been utilized in the synthesis of bifunctional cyclic building blocks. These compounds serve as platforms for a variety of difunctional trifluoromethylcyclopentane derivatives, showing the versatility and importance of such structures in organic synthesis (Grellepois et al., 2012).
Cycloaddition Reactions
Research has explored the use of cyclopentene derivatives in acid-catalyzed cycloaddition reactions. These reactions result in the formation of various adducts, demonstrating the reactivity and potential applications of such compounds in creating new chemical entities (Sousa et al., 2008).
Michael-Induced Ring Closure Reactions
The reaction of bromomethyl cyclopentene derivatives with sodium salts has been studied, leading to products of Michael-induced Ramberg-Bäcklund reaction. This showcases the potential of these compounds in the synthesis of functionalized derivatives of methylidenecyclopentane (Vasin et al., 2012).
Building Blocks for Synthesis of Complex Molecules
This compound has been used as a building block in the synthesis of more complex structures, such as deoxyentecavir and sarcomycine methyl ester. This indicates its utility in advanced organic synthesis and drug development (Akhmet’yanova et al., 2015).
Novel Heterocyclic Systems Synthesis
The compound has been involved in reactions leading to the synthesis of novel heterocyclic systems, such as benzo[4,5]furo[3,2-b]thieno[2,3-d]pyridin-4(5H)-ones. This highlights its role in the development of new heterocyclic compounds with potential applications in various fields of chemistry (Yagodkina-Yakovenko et al., 2018).
Safety and Hazards
Properties
IUPAC Name |
methyl 1-(bromomethyl)cyclopent-3-ene-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrO2/c1-11-7(10)8(6-9)4-2-3-5-8/h2-3H,4-6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPTWHAGOVWDFAQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CC=CC1)CBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Methyl 5-{[cyano(4-fluoro-3-nitrophenyl)amino]methyl}thiophene-2-carboxylate](/img/structure/B2354279.png)

![2-[(5-chloro-1-methyl-1H-1,3-benzodiazol-2-yl)sulfanyl]-N-(1-cyano-1,2-dimethylpropyl)propanamide](/img/structure/B2354283.png)


![N-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]-4-nitrobenzamide](/img/structure/B2354288.png)
![1-[(2,5-Dimethylphenyl)methyl]-4-oxo-7-(trifluoromethyl)quinoline-3-carboxylic acid](/img/structure/B2354291.png)

![2-{[5-(4-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-difluorophenyl)acetamide](/img/structure/B2354293.png)
![3-methoxy-1-methyl-N-(7-methyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)pyrazole-4-carboxamide](/img/structure/B2354295.png)
![2-(3-Chlorobenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2354296.png)
![N-(2,5-dimethylphenyl)-2-((3-(3-methoxyphenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2354299.png)


